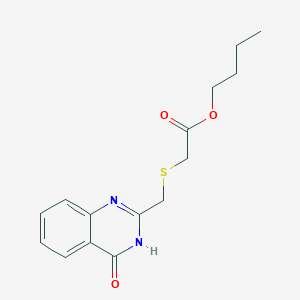

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green synthetic procedure was developed for the two-step synthesis of a related compound, “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate” involved a two-step reaction involving anthranilic acid .

Scientific Research Applications

- The compound is synthesized through a two-step process. First, anthranilic acid is converted to 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using a choline chloride:urea deep eutectic solvent (DES). In the second step, S-alkylation of the quinazolinone intermediate occurs via microwave-induced reaction, yielding the desired compound .

- Although specific data on the antioxidant properties of this compound are scarce, related quinazolinones have demonstrated radical scavenging activity. Further research could explore its potential as an antioxidant .

- Quinazolinone derivatives, including those structurally related to our compound, have been investigated for antitumor activity. The starting compound, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, shows promise in this regard .

- Researchers modify quinazolinone scaffolds to enhance biological activity. By altering the structure, they aim to develop antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV agents .

- The Niementowski reaction (Figure 1) remains a common approach for synthesizing quinazolinone derivatives .

- Researchers can investigate the crystal structure of this compound using techniques such as X-ray crystallography. A suitable crystal can be attached to glass fibers and analyzed .

Synthesis and Green Chemistry Approaches

Antioxidant Properties

Antitumor Activity

Biological Activity Enhancement

Medicinal Chemistry Applications

Crystallography and Structural Characterization

Future Directions

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazolinone derivatives are known to influence a variety of biochemical pathways .

Result of Action

Quinazolinone derivatives are known to have a wide range of biological activities .

properties

IUPAC Name |

butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFQBGCMLKWLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)